An In-depth Technical Guide to (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate: Properties, Synthesis, and Applications in Bioconjugation
An In-depth Technical Guide to (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate. This compound, also known as N-succinimidyl phenylacetate, is a valuable reagent in bioconjugation and drug development due to its amine-reactive N-hydroxysuccinimide (NHS) ester functional group.
Core Chemical Properties
(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is a white solid at room temperature.[1] Its core chemical and physical properties are summarized in the table below. While some data are based on computational predictions, they provide valuable insights into the compound's characteristics.
| Property | Value | Source |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate | [2] |
| Synonyms | N-Succinimidyl phenylacetate, Phenylacetic acid N-hydroxysuccinimide ester | [2] |
| CAS Number | 23776-85-4 | [2] |
| Molecular Formula | C₁₂H₁₁NO₄ | [2][3] |
| Molecular Weight | 233.22 g/mol | [2][3] |
| Appearance | White solid, sometimes described as crystals or viscous yellow oil | [1][4] |
| Melting Point | 198.3–199.7 °C (for the related 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid) | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents like DMF and DMSO | |
| Monoisotopic Mass | 233.0688 u | [5] |
| Predicted XlogP | 0.8 | [5] |
| Stability | Should be stored in a cool, dry place. Susceptible to hydrolysis. |
Spectroscopic Data
-
¹H NMR: Protons on the phenyl ring are expected in the aromatic region (δ 7.2-7.5 ppm). The methylene protons of the phenylacetate group would likely appear as a singlet around δ 3.6-4.0 ppm. The succinimide protons would present as a singlet at approximately δ 2.8 ppm.
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¹³C NMR: The carbonyl carbons of the ester and the succinimide would be the most downfield signals. Aromatic carbons would appear in the δ 120-140 ppm range. The methylene carbon of the phenylacetate and the succinimide carbons would be found further upfield.
-
Mass Spectrometry: The expected molecular ion peak [M]+ would be at m/z 233. Fragmentation would likely involve the loss of the N-hydroxysuccinimide group.
Experimental Protocols
Synthesis of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate
A general and effective method for the synthesis of N-hydroxysuccinimide esters involves the coupling of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[4]
Materials:
-
Phenylacetic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous tetrahydrofuran (THF) or ethyl acetate
-
Dichloromethane
-
Hexane
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask, dissolve phenylacetic acid (1 equivalent) and N-hydroxysuccinimide (1.05 equivalents) in anhydrous THF or ethyl acetate.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.05 equivalents) in the same anhydrous solvent to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Continue stirring at 0-5 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 8 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil.
-
Triturate the oil with hexane to remove any residual DCC and decant the hexane.
-
Dissolve the resulting oil in dichloromethane and cool to 5-8 °C for 24 hours to precipitate any remaining DCU.
-
Filter the solution and wash the organic layer with a 5% NaHCO₃ solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous MgSO₄ or CaCl₂, filter, and evaporate the solvent to yield the final product, which may be a crystalline solid or a viscous oil.[4]
Caption: Synthesis workflow for (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.
Chemical Reactivity and Mechanism
The utility of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate lies in the reactivity of the N-hydroxysuccinimide ester. This group is an excellent leaving group, facilitating the acylation of primary and secondary amines to form stable amide bonds.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the N-hydroxysuccinimide anion as the leaving group and forming the stable amide bond.
A competing reaction is the hydrolysis of the NHS ester in the presence of water, which regenerates the original carboxylic acid (phenylacetic acid) and NHS. This hydrolysis is more pronounced at higher pH values. Therefore, bioconjugation reactions are typically carried out in buffers with a pH range of 7.2-8.5 to balance amine reactivity and ester stability.
Caption: Reaction pathways of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate.
Applications in Drug Development and Research
(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is not typically a pharmacologically active compound itself. Instead, it serves as a crucial tool in drug development and biomedical research as a bioconjugation agent. Its primary application is the covalent attachment of the phenylacetyl group to biomolecules containing primary amines, such as proteins, peptides, and antibodies.
This bioconjugation capability is valuable for:
-
Antibody-Drug Conjugates (ADCs): While not containing a drug itself, similar NHS esters are used to link cytotoxic drugs to antibodies, targeting them to cancer cells.
-
Protein Labeling: Attaching the phenylacetyl group can be used for various purposes, including modifying the properties of a protein or as a hapten for immunological studies.
-
Diagnostic Assays: Immobilizing proteins onto surfaces for use in diagnostic kits like ELISAs.
General Experimental Workflow for Protein Labeling
-
Reagent Preparation: Dissolve (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in an anhydrous organic solvent such as DMF or DMSO to create a stock solution.
-
Protein Preparation: Prepare the protein to be labeled in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline, PBS).
-
Conjugation Reaction: Add a calculated molar excess of the reagent stock solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4 °C overnight.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purification: Remove the unreacted labeling reagent and byproducts (NHS) from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (to observe the mass shift) or UV-Vis spectroscopy if the label has a chromophore.
Caption: General workflow for protein bioconjugation.
Biological Activity and Signaling Pathways
Current literature does not indicate that (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate itself is a direct modulator of specific signaling pathways. Its primary role in a biological context is as a chemical tool to modify other biologically active molecules.
It is important to distinguish this compound from structurally related (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, which have been investigated for their potential as anticonvulsant and antinociceptive agents.[6][7] These acetamide derivatives, not the phenylacetate ester described here, have been shown to potentially act on targets such as voltage-gated calcium channels.[6] The ester linkage in (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate makes it a reactive acylating agent, a property not shared by the more stable amide linkage in the bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,5-Dioxopyrrolidin-1-yl 2-phenylacetate | C12H11NO4 | CID 13339790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MOLBASE [key.molbase.com]
- 4. PHENYL-ACETIC ACID 2,5-DIOXO-PYRROLIDIN-1-YL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. PubChemLite - 2,5-dioxopyrrolidin-1-yl 2-phenylacetate (C12H11NO4) [pubchemlite.lcsb.uni.lu]
- 6. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
